p-Terphenyl-4,4''-dithiol
Overview
Description
P-Terphenyl-4,4’'-dithiol (TPDT) is an alkanethiol that forms a self-assembled monolayer (SAM) on a variety of substrates . It can be used to form a dithiol ligand that functionalizes and modifies the properties of surfaces .
Synthesis Analysis
The synthesis of TPDT involves the formation of a self-assembled monolayer (SAM) on gold nanoparticles by immobilizing the surface atoms . This process is used in opto-electronic and other energy-based applications .Molecular Structure Analysis
A first-principles theoretical study on the surface-enhanced Raman spectroscopy (SERS) characterization of the p-terphenyl-4,4’‘-dithiol molecule and its 2,2’,5’,2’'-tetramethylated analogue in gold junctions was conducted to investigate the molecular deformation mechanism .Chemical Reactions Analysis
TPDT forms a SAM on gold nanoparticle by immobilizing the surface atoms . This process is used in opto-electronic and other energy-based applications .Physical And Chemical Properties Analysis
TPDT has a molecular weight of 294.43 and a linear formula of HSC6H4C6H4C6H4SH . It is a solid with a melting point of 294-299 °C .Scientific Research Applications
Interaction with Vapor-deposited Metals
p-Terphenyl-4,4''-dithiol and its derivatives have been studied for their interactions with vapor-deposited metals. Research indicates that self-assembled monolayers (SAMs) of compounds like 4,4'''-dimercapto-p-quaterphenyl and 4,4"-dimercapto-p-terphenyl interact with vapor-deposited metals such as Au or Al, preventing metal penetration due to the presence of reactive thiols at the SAM/vacuum interface. This property is crucial in the context of metallic contact formation in molecular electronics (de Boer et al., 2004).
Raman Spectroscopy and Surface Adsorption
The adsorption behaviors of p-Terphenyl-4,4''-dithiol and similar compounds on gold surfaces have been explored using surface-enhanced Raman scattering. This technique helps in understanding the surface orientations and the possibility of multilayer formation. Findings suggest that unlike some of its analogs, p-Terphenyl-4,4''-dithiol does not exhibit certain characteristic bands, indicating its unique adsorption behavior and structure on gold nanoparticles (Ganbold & Joo, 2015).
Optical Applications
p-Terphenyl and its derivatives have been identified as components in various optical devices. Studies involving synchrotron radiation linear dichroism (SRLD) spectroscopy have explored the electronic transitions of p-Terphenyl, extending the understanding of its optical applications, particularly as a wavelength shifter. The research also compares the observed polarization spectra with quantum chemical model calculations, providing insights into its potential applications in optical devices (Nguyen et al., 2018).
Molecular Deformation Studies
The molecular deformation mechanism of p-Terphenyl-4,4''-dithiol and its analogs in gold junctions has been a subject of interest, especially in the context of molecular electronics. First-principles theoretical studies have been conducted to investigate the structural deformations and their effects on surface-enhanced Raman spectroscopy (SERS) responses. Such studies provide valuable insights into the control of charge transport in molecular junctions (Zhang et al., 2020).
Role in Luminescent Platinum(II) Complexes
Research has also been conducted on the synthesis and characterization of luminescent platinum(II) complexes containing di-tert-butylbipyridine and various 1,1-dithiolate ligands. Such studies are crucial for understanding the solvatochromic and luminescent properties of these complexes, paving the way for their potential applications in various fields including materials science and photonics (Huertas et al., 2001).
Safety And Hazards
TPDT is harmful if swallowed and causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects .
Relevant Papers A paper titled “Mechanism Study of Molecular Deformation of 2,2’,5’,2’‘-Tetramethylated p-Terphenyl-4,4’'-dithiol Trapped in Gold Junctions” provides a detailed study on the surface-enhanced Raman spectroscopy (SERS) characterization of the p-terphenyl-4,4’'-dithiol molecule .
properties
IUPAC Name |
4-[4-(4-sulfanylphenyl)phenyl]benzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14S2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAKNFPXLQYFIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S)C3=CC=C(C=C3)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622761 | |
Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Terphenyl-4,4''-dithiol | |
CAS RN |
174706-21-9 | |
Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Terphenyl-4,4''-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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